molecular formula C18H18N4O3S B2962826 2-(2-((4-Methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamido)benzamide CAS No. 1396853-89-6

2-(2-((4-Methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamido)benzamide

Cat. No. B2962826
CAS RN: 1396853-89-6
M. Wt: 370.43
InChI Key: XJZAYUFELRIGTN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps, including the condensation of appropriate precursors. Researchers have explored various synthetic routes, such as condensation reactions between 4-methoxybenzo[d]thiazole and methylamine , followed by acetylation with acetic anhydride . The exact synthetic pathway may vary based on the desired substituents and reaction conditions .

Scientific Research Applications

Quorum Sensing Inhibition

Benzo[d]thiazole derivatives have been explored as potential quorum sensing inhibitors . Quorum sensing is a system of stimuli and response correlated to population density, often used by bacteria to coordinate gene expression according to the density of their local population. Inhibitors of this process are sought after as they can prevent bacterial infections without relying on antibiotics .

Anti-inflammatory and Analgesic Activities

Some benzo[d]thiazole compounds have shown significant analgesic and anti-inflammatory activities . These properties make them candidates for the development of new pain relief and anti-inflammatory drugs .

Antitumor and Cytotoxic Activity

Certain benzo[d]thiazole derivatives have been synthesized and tested for their cytotoxicity activity on human tumor cell lines, indicating potential applications in cancer treatment .

COX Inhibition

Compounds containing benzo[d]thiazole have been evaluated for their COX-1 inhibitory activity . COX inhibitors are important in the treatment of conditions like inflammation and pain .

Nitric Oxide Free Radical Inhibition

Derivatives of thiazoles have been reported to exhibit potent inhibitory activity against nitric oxide free radicals , which are implicated in various inflammatory processes .

properties

IUPAC Name

2-[[2-[(4-methoxy-1,3-benzothiazol-2-yl)-methylamino]acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3S/c1-22(18-21-16-13(25-2)8-5-9-14(16)26-18)10-15(23)20-12-7-4-3-6-11(12)17(19)24/h3-9H,10H2,1-2H3,(H2,19,24)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJZAYUFELRIGTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1=CC=CC=C1C(=O)N)C2=NC3=C(C=CC=C3S2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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